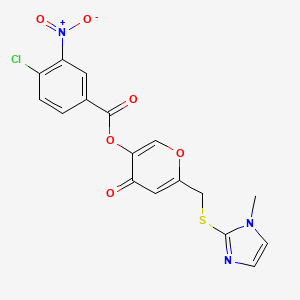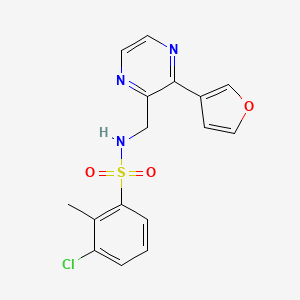![molecular formula C16H10ClF6NOS B2896096 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 306732-33-2](/img/structure/B2896096.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide” seems to be a complex organic compound. It likely contains elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and fluorine (F). The exact structure and properties would depend on the arrangement of these atoms .
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors
- Context : Glutaminase inhibitors have been a topic of interest due to their therapeutic potential. N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide and its analogs have been investigated for their potential as kidney-type glutaminase (GLS) inhibitors.
- Findings : Studies have shown that certain analogs of this compound exhibit similar potency and better solubility compared to known inhibitors. They have demonstrated effectiveness in attenuating the growth of lymphoma B cells in vitro and in animal models (Shukla et al., 2012).
Antimicrobial Studies
- Context : The antimicrobial properties of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide derivatives have been explored.
- Findings : Research has indicated that these derivatives do not exhibit significant antibacterial or antifungal activity, providing insights into their efficacy and potential use in medical applications (Lahtinen et al., 2014).
Vibrational Spectroscopy
- Context : The compound's vibrational spectroscopic signatures have been characterized to understand its molecular structure and interactions.
- Findings : Studies using Raman and Fourier transform infrared spectroscopy have been conducted, offering insights into the compound's stereo-electronic interactions and stability. These findings are valuable for understanding the compound's potential applications in various fields (Jenepha Mary et al., 2022).
Material Science Applications
- Context : The compound and its derivatives have been studied for applications in material science, particularly in the synthesis of polymers and other materials.
- Findings : Research has shown their utility in creating materials with specific properties like high refractive indices, thermal stability, and low dielectric constants. This has implications for their use in electronic and optical applications (Tapaswi et al., 2015).
Coordination Chemistry
- Context : The compound's derivatives have been explored in the field of coordination chemistry.
- Findings : Studies have demonstrated the synthesis and characterization of cationic palladium complexes, highlighting their potential in catalytic applications (Zábranský et al., 2018).
Organic Synthesis
- Context : N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has been used in the synthesis of various organic compounds.
- Findings : This compound has facilitated the creation of new molecules with potential pharmacological properties, contributing to the development of drugs and other therapeutic agents (Farzaliyev et al., 2020).
Mecanismo De Acción
Target of Action
The compound N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-chlorophenylthio)acetamide is known to be a cysteine-reactive small-molecule fragment . It is used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
This compound acts as an electrophilic scout fragment . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Biochemical Pathways
It is known that the compound is used in promoting organic transformations .
Pharmacokinetics
Its molecular weight is305.60 , which may influence its pharmacokinetic properties.
Result of Action
The compound’s action results in the degradation of target proteins . This is achieved through its use in electrophilic PROTAC® molecules, which are designed to degrade specific proteins within the cell .
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NOS/c17-11-1-3-13(4-2-11)26-8-14(25)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGRQRBMPZLIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(2-methoxy-5-methylphenyl)amino]acetamide](/img/structure/B2896015.png)
![2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2896017.png)
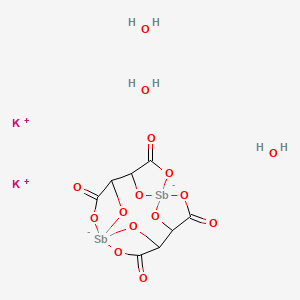
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)
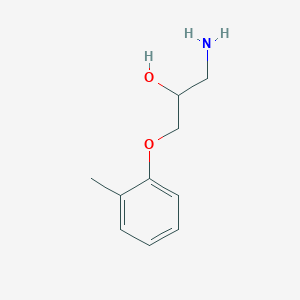
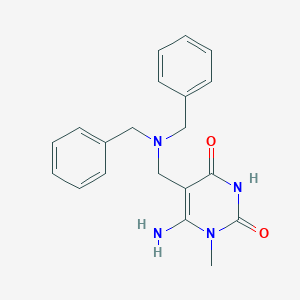
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2896025.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone](/img/structure/B2896026.png)
![4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile](/img/structure/B2896027.png)

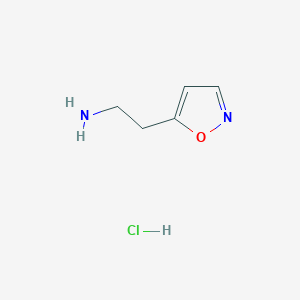
![2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2896031.png)
